N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide
Description
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide is a benzamide derivative featuring a 1,4-dioxaspiro[4.4]nonane backbone substituted with a 2-chloro-4-nitrobenzoyl group. Limited direct studies on this compound exist, but analogs suggest utility in polymer stabilization, agrochemicals, or bioactive intermediates .
Properties
IUPAC Name |
2-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c16-13-7-10(18(20)21)3-4-12(13)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDFPLZDNAOUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 1,4-dioxaspiro[4.4]nonane with appropriate reagents to introduce the benzamide group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, ammonia in ethanol
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or nitro compounds
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include the modulation of signal transduction processes and the inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural and functional distinctions between the target compound and related benzamide derivatives:
Physicochemical Properties
- Thermal Stability : The spirocyclic dioxane backbone in the target compound likely enhances thermal stability compared to linear dioxane analogs. Studies on similar 1,4-dioxaspiro compounds derived from oleic acid show decomposition temperatures exceeding 250°C, suggesting utility in high-temperature applications .
- Solubility: The nitro and chloro groups reduce aqueous solubility relative to non-halogenated analogs (e.g., ’s compound). This hydrophobicity may favor membrane permeability in bioactive contexts.
Reactivity and Functionalization
- The 2-chloro substituent in the target compound enables nucleophilic aromatic substitution (e.g., with amines or thiols), a feature absent in ’s non-chlorinated analog.
- The spirocyclic dioxane’s steric hindrance may slow hydrolysis of the dioxane ring compared to non-spiro dioxanes, as observed in related biolubricant studies .
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide is a synthetic compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
The compound features a unique spirocyclic structure characterized by a 1,4-dioxaspiro[4.4]nonane core, combined with a chloro and nitro-substituted benzamide moiety. Its molecular formula is with a molecular weight of approximately 299.72 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O₃ |
| Molecular Weight | 299.72 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal lab conditions |
The biological activity of this compound is thought to arise from its interaction with specific molecular targets within cells. The presence of the chloro and nitro groups may enhance its binding affinity to various receptors or enzymes involved in critical biological pathways.
Potential Biological Targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of related spirocyclic compounds against human breast cancer cell lines (MCF-7). The results indicated that compounds with similar structural features significantly inhibited cell proliferation and induced apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial effects of nitro-substituted benzamides against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited considerable antibacterial activity, particularly against Staphylococcus aureus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
